

Application of Erythromycin C in Antibiotic Resistance Studies: Detailed Application Notes and Protocols

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Compound of Interest		
Compound Name:	Erythromycin C	
Cat. No.:	B159579	Get Quote

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Introduction

Erythromycin is a macrolide antibiotic that has been in clinical use for decades to treat a variety of bacterial infections. It functions by inhibiting protein synthesis in susceptible bacteria.[1] Commercial erythromycin is primarily composed of Erythromycin A, but also contains smaller amounts of related compounds, including Erythromycin B and Erythromycin C.[2] Erythromycin C is a natural precursor to Erythromycin A in the biosynthesis pathway of Saccharopolyspora erythraea (formerly Streptomyces erythreus). Notably, Erythromycin C exhibits significantly lower antibacterial activity, approximately half or less than that of Erythromycin A and B, against most Gram-positive and Gram-negative bacteria.

While not a primary therapeutic agent, the distinct biochemical properties of **Erythromycin C** make it a valuable tool in the study of antibiotic resistance mechanisms. Its reduced potency allows for the investigation of subtle induction effects on resistance genes, such as the erm (erythromycin ribosome methylase) family, without the immediate and potent bacteriostatic effects of Erythromycin A. This can be particularly useful in dissecting the molecular signaling and regulatory pathways that govern the expression of resistance.

These application notes provide detailed protocols for utilizing **Erythromycin C** in antibiotic resistance research, focusing on susceptibility testing, the detection of inducible resistance,



and the molecular characterization of resistance genes.

Mechanism of Action and Resistance

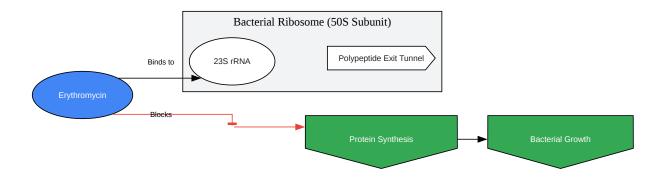
Erythromycin and its analogs bind to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA molecule.[1] This binding event physically blocks the exit tunnel through which nascent polypeptide chains emerge, thereby halting protein synthesis and inhibiting bacterial growth.[1]

Bacterial resistance to erythromycin primarily occurs through two main mechanisms:

- Target Site Modification: This is often mediated by erm genes, which encode for
 methyltransferase enzymes. These enzymes add one or two methyl groups to a specific
 adenine residue in the 23S rRNA. This modification reduces the binding affinity of macrolide
 antibiotics to the ribosome, rendering the bacterium resistant.
- Active Efflux: This mechanism involves membrane-bound pumps, encoded by genes such as mef (macrolide efflux), that actively transport erythromycin out of the bacterial cell, preventing it from reaching its ribosomal target.

A key area of study is inducible resistance, particularly in staphylococci and streptococci. In this phenomenon, the presence of a macrolide antibiotic, even at sub-inhibitory concentrations, can trigger the expression of erm genes, leading to the development of resistance.

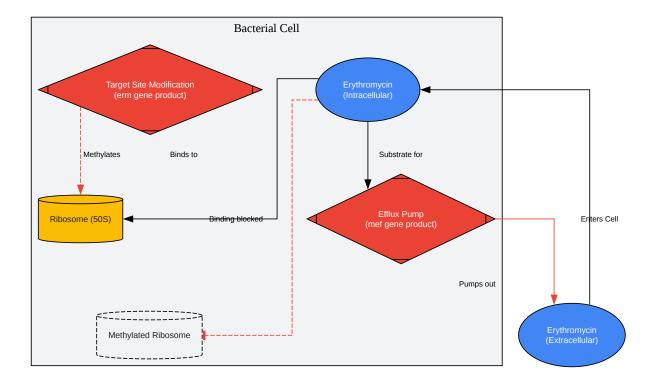
Diagrams of Key Pathways and Workflows





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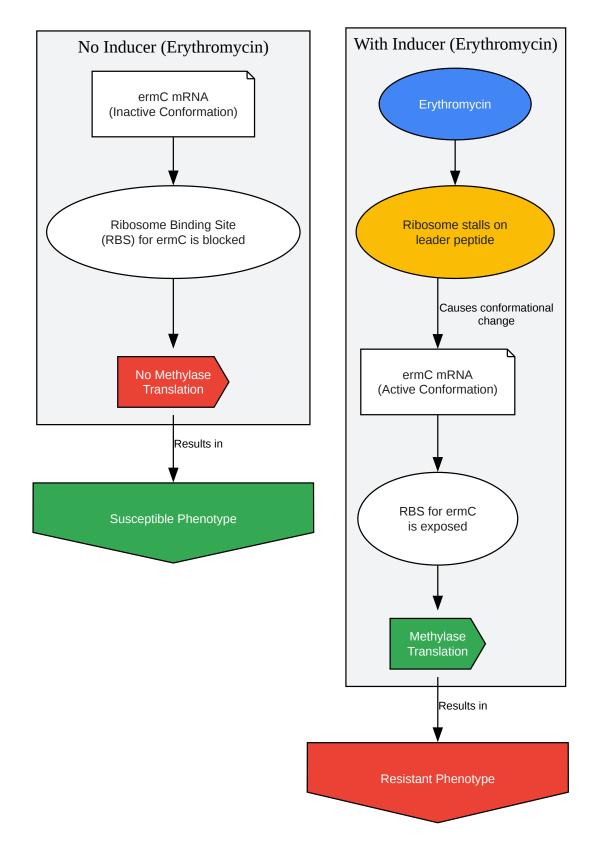
Caption: Mechanism of action of Erythromycin.



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Caption: Primary mechanisms of Erythromycin resistance.





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References

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